molecular formula C48H77N13O13 B1573864 MAP kinase fragment [Multiple species]

MAP kinase fragment [Multiple species]

Cat. No.: B1573864
M. Wt: 1044.2
Attention: For research use only. Not for human or veterinary use.
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Description

Mitogen-activated protein (MAP) kinases are serine/threonine-specific protein kinases that regulate critical cellular processes, including proliferation, differentiation, stress response, and apoptosis . The MAP kinase family comprises subfamilies such as ERK, JNK, and p38, which are conserved across species and activated via phosphorylation cascades . A "MAP kinase fragment" typically refers to a truncated or domain-specific portion of these kinases, often studied to dissect functional mechanisms or for drug discovery. For example, proteolytic processing of doublecortin-like kinase 1 (DCLK1), a MAP kinase family member, generates fragments retaining microtubule-binding or kinase domains, which regulate neuronal excitotoxicity . Structural studies, such as X-ray crystallography of ERK2, reveal conserved catalytic domains and activation loops critical for substrate binding . MAP kinase fragments are also pivotal in fragment-based drug design (FBDD), where small molecular fragments are screened to identify binding hotspots for inhibitor development .

Properties

Molecular Formula

C48H77N13O13

Molecular Weight

1044.2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other MAP Kinase Inhibitors

p38 MAP Kinase Inhibitors: Fragment-based studies on p38 MAP kinase highlight challenges in ligand connectivity. Single-step free energy perturbation (SSFEP) simulations identified favorable benzene modifications for α-thrombin but poorly predicted binding affinities for p38 ligands due to fragment disconnection from the full ligand scaffold .

JNK Inhibitors: JNK1 inhibitors like BI-78D3 and SP600125 exemplify divergent strategies: non-ATP-competitive inhibitors target the D-recruitment site (DRS), while ATP-competitive inhibitors face specificity challenges due to conserved ATP-binding pockets . Fragment-based screens for JNK1 revealed that peptide inhibitors (e.g., JIP1-derived peptides) achieve specificity but suffer from bioavailability issues, unlike small molecules like BI-78D3 .

Table 1: Binding Affinities of MAP Kinase Inhibitors

Compound Target Kinase Binding Energy (kcal/mol) Method Reference
Benzimidazole D1 MAP kinase -10.1 Docking (AutoDock)
Benzimidazole D6 MAP kinase -9.2 Docking (AutoDock)
Imatinib (Control) BCR-ABL -7.8 Experimental
SP600125 (ATP-competitive) JNK1 N/A Cell assays
BI-78D3 (Non-ATP) JNK1 IC₅₀ = 0.5 µM Kinase assay
Comparison with Non-MAP Kinase Inhibitors

Checkpoint Kinase 2 (CHK2): Fragment screening identified 2-(quinazolin-2-yl)phenol derivatives binding CHK2’s hinge region via hydrogen bonds with Met304, akin to resorcinol fragments . However, hydrophobic interactions with Thr367 and Leu303 in CHK2 differ from MAP kinase binding modes, highlighting kinase-specific hotspots .

cAMP-Dependent Protein Kinase (PKA) :
Fragment molecular orbital (FMO) calculations on PKA revealed residue-specific stabilization effects (e.g., Lys72: ΔΔE = -16.0 kcal/mol) comparable to differential transition state stabilization (DTSS) methods, validating computational approaches for kinase fragment analysis .

Table 2: Residue-Specific Stabilization in Kinases

Residue PKA (FMO ΔΔE, kcal/mol) PKA (DTSS ΔΔE, kcal/mol) MAP Kinase (p38) SSFEP Accuracy
Lys72 -16.0 -22.7 Poor agreement
Asp166 -26.6 -13.3 N/A
Gly55 -3.6 -4.1 N/A
Fragment-Based Design Challenges
  • Structural Mimicry : Fragments of Imatinib (e.g., ZINC19257754) and p38 inhibitors (e.g., ZINC3518745) share chemical fingerprints (Tanimoto coefficient = 0.725), yet only one is retained in diverse fragment libraries, emphasizing selectivity challenges .
  • Computational vs. Experimental Data : FMO methods achieved near-quantitative agreement with DTSS for PKA but overestimated destabilization by residues like Asn171 (ΔΔE = +10.2 kcal/mol vs. DTSS: -1.4 kcal/mol), underscoring method-dependent variability .

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